molecular formula C4H7N3S2 B160474 3-Amino-5-ethylthio-1,2,4-thiadiazole CAS No. 129500-80-7

3-Amino-5-ethylthio-1,2,4-thiadiazole

Cat. No. B160474
M. Wt: 161.3 g/mol
InChI Key: ZYSPGIBSPDMQHF-UHFFFAOYSA-N
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Description

3-Amino-5-ethylthio-1,2,4-thiadiazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. The aim of

Scientific Research Applications

Corrosion Inhibition

3-Amino-5-ethylthio-1,2,4-thiadiazole (AETD) has been studied extensively for its role as a corrosion inhibitor, especially for copper. Research demonstrates its effectiveness in reducing corrosion in various environments, such as in sodium chloride (NaCl) and hydrochloric acid (HCl) solutions. Its inhibition efficiency increases in oxygenated conditions compared to de-aerated environments. The studies involve techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy, confirming the strong adsorption of AETD molecules on copper surfaces, thereby preventing corrosion (Sherif, 2006) (Sherif & Park, 2006).

Antimicrobial Activity

AETD derivatives exhibit promising antimicrobial properties. One study synthesized diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates and evaluated their antimicrobial activity, showing good activity compared to standard treatments (Sarva et al., 2022).

Biological Evaluations

Various biological evaluations of 3-Amino-5-ethylthio-1,2,4-thiadiazole derivatives have been conducted, assessing their potential in health pharmaceutics and agriculture. These include studies on their cytotoxicity, effects on immunocompetent cells, and neuroprotective properties. Some derivatives showed significant activities in these areas, suggesting their utility in medicinal chemistry (Amir, Kumar, & Javed, 2007).

Spectral Analysis and Synthesis

Research has also focused on the synthesis and spectral analysis of AETD, including infrared, Raman, and NMR studies. These studies are crucial in understanding the physical and chemical properties of AETD, which can be instrumental in its applications in various fields of science (Mohamed et al., 2017).

Synthesis of Novel Compounds

AETD is used as a precursor in the synthesis of novel compounds with potential pharmaceutical applications. These include the development of compounds with anti-inflammatory, analgesic, and anticonvulsant properties, demonstrating the versatility of AETD in the synthesis of therapeutically relevant molecules (Srivastava & Pandeya, 1993).

properties

IUPAC Name

5-ethylsulfanyl-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S2/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSPGIBSPDMQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375692
Record name 3-Amino-5-ethylthio-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-ethylthio-1,2,4-thiadiazole

CAS RN

129500-80-7
Record name 3-Amino-5-ethylthio-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129500-80-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Lotz, G Gattow - Zeitschrift für anorganische und allgemeine …, 1990 - Wiley Online Library
Die Reaktion von N‐Methoxyguanidin mit Chlordithioameisensäureethylester führt zum bekannten 3‐Amino‐5‐ethylthio‐1,2,4‐thiadiazol. Mit Kohlenstoffdisulfid findet keine Umsetzung …
Number of citations: 8 onlinelibrary.wiley.com

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